molecular formula C18H18BrNO3 B4263147 4-(3-bromo-4-methylphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

4-(3-bromo-4-methylphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B4263147
M. Wt: 376.2 g/mol
InChI Key: NNUXRZKILZWAQQ-UHFFFAOYSA-N
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Description

4-(3-bromo-4-methylphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a brominated phenyl group and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-4-methylphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-bromo-4-methylphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, tributyltin hydride, and various palladium catalysts. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide can yield 7-bromo-4-(methoxymethyl)-2-methylindole .

Scientific Research Applications

4-(3-bromo-4-methylphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-bromo-4-methylphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-bromo-4-methylphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one include:

Uniqueness

What sets this compound apart is its unique combination of a brominated phenyl group and methoxy substituents.

Properties

IUPAC Name

4-(3-bromo-4-methylphenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-10-4-5-11(6-14(10)19)13-9-17(21)20-15-7-12(22-2)8-16(23-3)18(13)15/h4-8,13H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUXRZKILZWAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-bromo-4-methylphenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one
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